

Pharmacological Profile of Drostanolone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Demalon

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Introduction

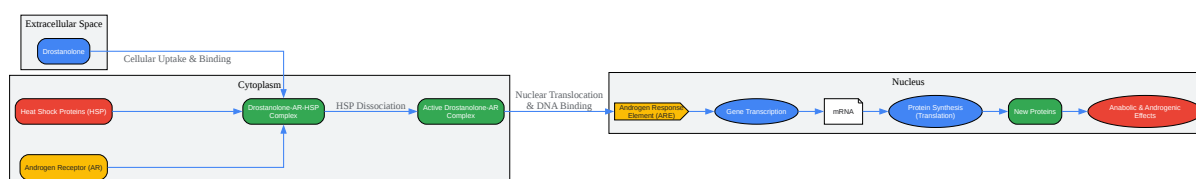
Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is a molecule of significant interest in both therapeutic and research settings.^[1] Chemically known as 2 α -methyl-5 α -androstane-17 β -ol-3-one, it is a modified form of DHT with a methyl group at the C2 α position.^[1] This structural alteration enhances its anabolic properties.^[2] While never marketed in its pure form, its esterified prodrug, drostanolone propionate, was historically used in the treatment of breast cancer.^[1] This technical guide provides a comprehensive overview of the pharmacological profile of Drostanolone, with a focus on its mechanism of action, receptor binding, anabolic and androgenic activity, and metabolic fate.

Mechanism of Action

Drostanolone exerts its effects primarily as an agonist of the androgen receptor (AR).^{[1][3]} Upon entering the target cell, it binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the Drostanolone-AR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the anabolic and androgenic effects of the steroid.^[4]

Notably, Drostanolone is not a substrate for the 5α -reductase enzyme, which converts testosterone to the more potent androgen, DHT.[3][5] As a DHT derivative itself, it also does not undergo aromatization to estrogenic metabolites.[3][5] This lack of aromatization means it does not produce estrogenic side effects such as gynecomastia and water retention.[5] Furthermore, it is a poor substrate for 3α -hydroxysteroid dehydrogenase (3α -HSD), an enzyme that inactivates androgens in certain tissues.[3][5]

Signaling Pathway of Androgen Receptor Activation by Drostanolone



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Caption: Signaling pathway of Drostanolone-mediated androgen receptor activation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological profile of Drostanolone.

Table 1: Androgen Receptor Binding Affinity

Compound	Metric	Value	Cell Line/System	Radioligand	Reference
Drostanolone	Potency Comparison	~5 times as potent as methyltestosterone	Not Specified	Not Specified	[6]
Drostanolone	Relative Binding Affinity (%)	39 (to SHBG)	Not Specified	Not Specified	[7]

Note: Specific K_i or IC_{50} values for Drostanolone binding to the androgen receptor are not consistently reported in publicly available literature. The data presented reflects relative potency and binding to sex hormone-binding globulin (SHBG).

Table 2: Anabolic and Androgenic Activity

Compound	Anabolic:Androgenic Ratio	Animal Model	Key Tissues Assessed	Reference
Drostanolone	1:3 - 1:4 (Androgenic to Anabolic)	Rodents	Levator ani muscle (anabolic), prostate/seminal vesicles (androgenic)	[5]
Testosterone	~1:1	Rodents	Levator ani muscle, prostate/seminal vesicles	[5]

Note: The anabolic to androgenic ratio is a key parameter for assessing the therapeutic potential of AAS. A higher ratio indicates a preference for muscle-building effects over virilizing effects.

Table 3: Pharmacokinetic Properties of Drostanolone Propionate

Parameter	Value	Route of Administration	Notes	Reference
Bioavailability	100%	Intramuscular	Not orally active	[5]
Elimination Half-life	~2 days	Intramuscular	Drostanolone propionate is a prodrug to Drostanolone	[5]
Protein Binding	High	-	-	[5]
Metabolism	Hepatic	-	Metabolized to active form, Drostanolone	[5]
Excretion	Urine	-	-	[5]

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol outlines a generalized methodology for determining the binding affinity of a test compound like Drostanolone to the androgen receptor.

Objective: To determine the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}) of a test compound for the androgen receptor.

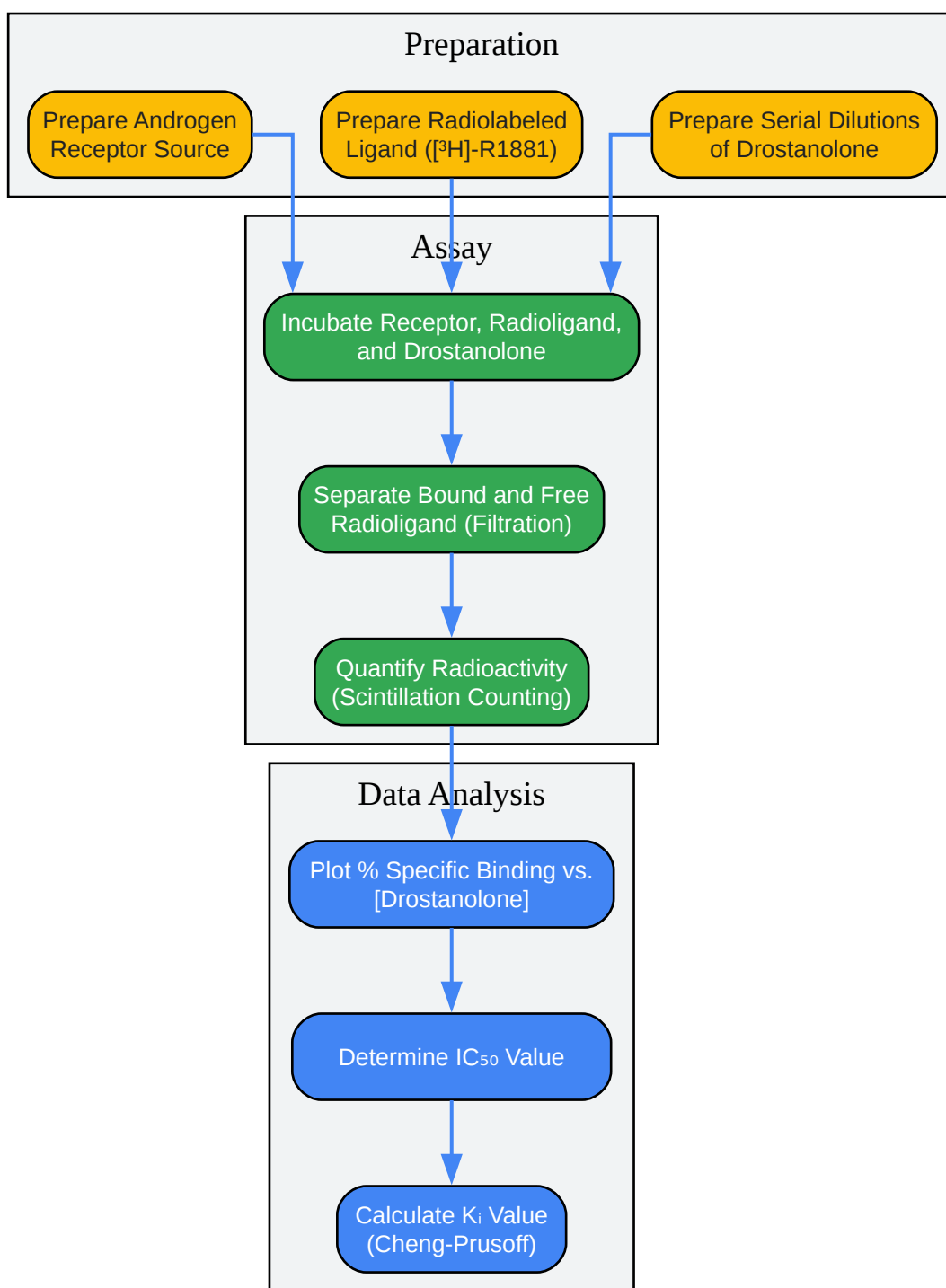
Materials:

- Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor. [8]
- Radioligand: A high-affinity, radiolabeled androgen such as [3H]-R1881 (methyltrienolone). [8]
- Test Compound: Drostanolone, dissolved in a suitable solvent (e.g., ethanol or DMSO).

- Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol, and glycerol.
- Scintillation Cocktail: For measuring radioactivity.
- 96-well plates and filtration apparatus.

Methodology:

- Preparation of Receptor: Homogenize rat prostate tissue in assay buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptor.
- Incubation: In a 96-well plate, incubate a constant concentration of the androgen receptor and the radioligand with varying concentrations of the unlabeled test compound (Drostanolone). Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled androgen).
- Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).
- Quantification: Measure the radioactivity of the bound ligand on the filters using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Determine the IC_{50} value from the resulting dose-response curve. The K_i value can then be calculated using the Cheng-Prusoff equation.



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Caption: Workflow for a competitive androgen receptor binding assay.

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.^{[4][9]}

Objective: To determine the anabolic and androgenic activity of Drostanolone by measuring the weight changes in androgen-dependent tissues of castrated male rats.

Animals: Immature, castrated male rats.

Methodology:

- **Animal Preparation:** Male rats are castrated and allowed a recovery period for endogenous androgen levels to decline.^[4]
- **Dosing:** The animals are divided into groups and treated daily for a set period (e.g., 10 days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or different doses of the test compound (Drostanolone).^[1]
- **Tissue Collection:** At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues typically include:
 - **Anabolic indicator:** Levator ani muscle.^{[9][10]}
 - **Androgenic indicators:** Ventral prostate and seminal vesicles.^{[9][11]}
- **Data Analysis:** The weights of the tissues from the Drostanolone-treated groups are compared to those of the vehicle control and the reference androgen groups. The ratio of the anabolic effect (increase in levator ani muscle weight) to the androgenic effect (increase in prostate and seminal vesicle weights) is calculated to determine the anabolic:androgenic ratio.

Metabolism

Drostanolone undergoes hepatic metabolism. Studies in humans have identified several urinary metabolites, primarily in the form of glucuronide and sulfate conjugates.[12][13] The major metabolites result from hydroxylation and reduction of the steroid nucleus.[12][13] One of the main metabolites identified is 3 α -hydroxy-2 α -methyl-5 α -androstan-17-one.[14] The detection of specific metabolites, such as 2 α -methyl-5 α -androstan-17-one-6 β -ol-3 α -sulfate and 2 α -methyl-5 α -androstan-17-one-3 α -glucuronide, can serve as biomarkers for Drostanolone use.[12][13]

Conclusion

Drostanolone is a potent agonist of the androgen receptor with a distinct pharmacological profile characterized by a favorable anabolic-to-androgenic ratio and a lack of estrogenic activity. Its mechanism of action is centered on the modulation of gene transcription via the androgen receptor signaling pathway. The quantitative data, though limited in terms of precise binding affinities in public literature, consistently indicate its significant anabolic and moderate androgenic effects. The established experimental protocols provide a framework for the further characterization of Drostanolone and other novel androgens. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a comprehensive understanding of the pharmacological properties of Drostanolone.

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